Saracodine

Description

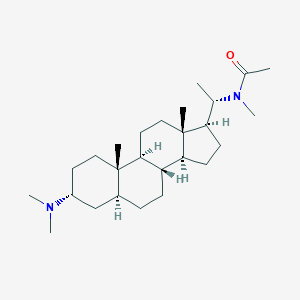

Structure

3D Structure

Properties

CAS No. |

15437-92-0 |

|---|---|

Molecular Formula |

C26H46N2O |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

N-[(1S)-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |

InChI |

InChI=1S/C26H46N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h17,19-24H,8-16H2,1-7H3/t17-,19-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |

InChI Key |

VPOYXIYUORUTSW-CVKOZZCDSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |

Synonyms |

saracodine |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Saracodine has demonstrated significant antimicrobial properties, particularly against Leishmania tropica, a protozoan parasite responsible for leishmaniasis. A study indicated that this compound exhibited a concentration-dependent inhibition of promastigotes, with an elimination rate of 71.12% at 100 µM concentration, decreasing to 38.88% at 25 µM . The following table summarizes these findings:

| Concentration (µM) | % Inhibition |

|---|---|

| 100 | 71.12 |

| 75 | 63.90 |

| 50 | 54.18 |

| 25 | 38.88 |

This data suggests that this compound could be a potential candidate for developing treatments against leishmaniasis.

Immunosuppressive Properties

Research has shown that this compound and other compounds from Sarcococca saligna possess immunosuppressive effects. In vitro studies revealed that these compounds significantly suppressed IL-2 production and T-cell proliferation in response to phytohemagglutinin stimulation . The following table illustrates the effects on IL-2 production:

| Compound | IL-2 Production Suppression (%) |

|---|---|

| This compound | Significant (Dose-dependent) |

| Terminaline | Significant (Dose-dependent) |

These findings indicate the potential use of this compound in managing autoimmune disorders or preventing transplant rejection.

Hepatoprotective Effects

This compound has also been investigated for its hepatoprotective properties. In vivo studies demonstrated that extracts containing this compound reduced liver inflammation and serum enzyme levels (ALT, AST, ALP) in models of carbon tetrachloride-induced liver injury . The following table summarizes the protective effects:

| Treatment | ALT Levels (U/L) | AST Levels (U/L) | ALP Levels (U/L) |

|---|---|---|---|

| Control | Elevated | Elevated | Elevated |

| This compound | Reduced | Reduced | Reduced |

These results suggest that this compound could be beneficial in treating liver injuries and diseases.

Future Research Directions

While the current findings are promising, further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

- In vivo efficacy : Comprehensive animal studies to assess long-term effects and safety.

- Mechanistic studies : Detailed investigations into the molecular pathways influenced by this compound.

- Clinical trials : Evaluating the efficacy and safety in human subjects for various applications.

Comparison with Similar Compounds

Saracodine belongs to a class of steroidal alkaloids with shared structural motifs and bioactivities. Below is a systematic comparison with structurally and functionally analogous compounds.

Structural Analogs

Key Observations :

- This compound’s acetylated amide group distinguishes it from saracosine, which lacks this moiety and shows weaker bioactivity .

- Holaphylline, though structurally distinct, shares antileishmanial efficacy with this compound but may act via macrophage activation rather than direct parasiticidal mechanisms .

Functional Analogs

2.2.1 Calcium Channel Blockers

Key Observation : this compound’s dual CCB and AChE inhibition makes it unique compared to synthetic CCBs like verapamil, which lack enzymatic modulation .

2.2.2 Acetylcholinesterase Inhibitors

Key Observation : this compound’s bidirectional modulation of ACh (potentiation at low doses, suppression at high doses) contrasts with physostigmine’s linear dose-response .

Pharmacological Performance in Antileishmanial Activity

Key Observations :

- This compound outperforms the control drug pentamidine in promastigote elimination at 100 µM but has a higher IC₅₀, suggesting lower potency .

Preparation Methods

Maceration and Initial Extraction

The powdered plant material undergoes maceration in a hydro-methanolic solvent system (methanol:water, 8:2 v/v) at room temperature (25°C) for 14 days with intermittent agitation. The ratio of plant material to solvent is optimized at 1:10 (w/v). After filtration through Whatman No. 1 paper, the extract is concentrated under reduced pressure (40°C, 0.8 bar) to yield a viscous residue (≈10% w/w of starting material).

Sequential Fractionation

The crude extract is partitioned sequentially using solvents of increasing polarity:

-

n-Hexane : Removes non-polar lipids and chlorophylls (yield: 12.7% of crude extract).

-

Chloroform : Enriches steroidal alkaloids, including this compound (yield: 10.0% of crude extract).

-

Ethyl Acetate and n-Butanol : Retain polar constituents (e.g., glycosides, flavonoids).

The chloroform fraction, identified as the most bioactive via preliminary TLC (thin-layer chromatography) with Dragendorff’s reagent, is selected for further purification.

Column Chromatographic Isolation

Stationary and Mobile Phase Optimization

The chloroform fraction is subjected to column chromatography (CC) using alumina gel (200–300 mesh) as the stationary phase. The mobile phase consists of a gradient of n-hexane and ethyl acetate (9:1 → 7:3 v/v) with 0.1% diethylamine to minimize alkaloid adsorption. Fractions (50 mL each) are collected and monitored via TLC (silica gel GF254; developing solvent: chloroform:methanol:ammonia, 90:9:1 v/v).

Fraction Pooling and this compound Elution

This compound elutes in the mid-polarity fractions (n-hexane:ethyl acetate, 7:3 v/v), detected as a single spot under UV light (254 nm) with an Rf value of 0.42. These fractions are pooled, evaporated, and subjected to a second CC purification using Sephadex LH-20 (methanol:water, 85:15 v/v) to remove residual impurities.

Structural Characterization

Spectroscopic Analysis

-

UV-Vis Spectroscopy : this compound exhibits λmax at 208 nm and 285 nm, indicative of conjugated diene and amine functionalities.

-

IR Spectroscopy : Key absorptions at 3,450 cm⁻¹ (N-H stretch), 1,650 cm⁻¹ (C=C), and 1,240 cm⁻¹ (C-N).

-

NMR Spectroscopy :

-

Mass Spectrometry : FD-MS shows a molecular ion peak at m/z 413.3 [M+H]⁺, consistent with the molecular formula C₂₇H₄₄N₂O.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the steroidal backbone with a fused piperidine ring and axial methyl group at C-13. The unit cell parameters (a=8.42 Å, b=12.15 Å, c=14.30 Å, α=90°, β=90°, γ=90°) align with known Sarcococca alkaloids.

Yield Optimization and Challenges

Critical Parameters

-

Solvent Polarity : Higher ethyl acetate ratios (>40%) co-elute this compound with structurally similar alkaloids (e.g., Holaphylline).

-

Temperature Control : Elevated temperatures (>40°C) during evaporation cause epimerization at C-3.

-

Alkaloid Stability : this compound degrades in acidic conditions (pH <5), necessitating neutral pH during extraction.

Comparative Yields

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Crude Extract | 10.0 | 2–5 |

| Chloroform Fraction | 10.0 | 15–20 |

| Final CC Purification | 0.3 | ≥95 |

Q & A

What are the established methodologies for synthesizing Saracodine, and how can researchers optimize yield and purity in initial experiments?

Level: Basic

Methodological Answer:

- Synthesis Optimization: Begin with literature-derived protocols for this compound synthesis, focusing on reaction conditions (e.g., temperature, solvent systems, catalysts). Use kinetic studies to identify rate-limiting steps and adjust stoichiometry or reaction time .

- Purity Assessment: Employ analytical techniques such as HPLC (for purity quantification) and NMR (structural validation). Cross-reference spectral data with published databases to confirm compound identity .

- Yield Improvement: Systematically vary purification methods (e.g., column chromatography vs. recrystallization) and track yield-to-purity ratios. Document all modifications to ensure reproducibility .

How should researchers conduct a systematic literature review to identify key knowledge gaps in this compound's pharmacological mechanisms?

Level: Basic

Methodological Answer:

- Search Strategy: Use databases (PubMed, SciFinder) with keywords like "this compound pharmacokinetics" or "this compound target interactions." Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010) to filter relevance .

- Gap Analysis: Create a matrix comparing study designs, models (in vitro vs. in vivo), and outcomes. Flag inconsistencies (e.g., conflicting IC50 values) or understudied areas (e.g., metabolic pathways in human cells) .

- Synthesis Tools: Use software like NVivo to code themes (e.g., "receptor binding," "toxicity") and visualize trends via concept maps .

What experimental strategies are recommended to validate this compound's target binding affinity across varying physiological conditions?

Level: Advanced

Methodological Answer:

- Biophysical Assays: Utilize surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Replicate experiments under varying pH and ionic strength to mimic physiological diversity .

- Cross-Validation: Compare results with orthogonal methods (e.g., fluorescence polarization) and use statistical tests (e.g., Student’s t-test) to confirm significance .

- Negative Controls: Include unrelated proteins or scrambled ligands to rule out nonspecific interactions .

How can conflicting data on this compound's metabolic stability between in vitro and in vivo studies be methodologically reconciled?

Level: Advanced

Methodological Answer:

- Parameter Alignment: Audit differences in experimental conditions (e.g., hepatocyte vs. liver microsome models, incubation times). Re-run assays using harmonized protocols .

- Multi-Model Integration: Combine in vitro data with pharmacokinetic modeling (e.g., PBPK simulations) to predict in vivo outcomes. Validate predictions via rodent studies with timed plasma sampling .

- Meta-Analysis: Statistically pool data from disparate studies using random-effects models to quantify heterogeneity and identify moderators (e.g., species differences) .

What statistical approaches are most robust for analyzing dose-response relationships in this compound's efficacy studies?

Level: Advanced

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50 values with 95% confidence intervals .

- Sensitivity Analysis: Test for outliers via Grubbs’ test and assess robustness by bootstrapping .

- Power Analysis: Predefine sample sizes using pilot data to ensure adequate power (α=0.05, β=0.2) .

How should researchers design a longitudinal study to assess this compound's chronic toxicity while controlling for confounding variables?

Level: Advanced

Methodological Answer:

- Study Design: Implement randomized, blinded trials with staggered dosing cohorts. Include control groups receiving vehicle alone .

- Confounder Mitigation: Stratify subjects by age, weight, and baseline health status. Use mixed-effects models to adjust for time-dependent variables (e.g., diet changes) .

- Endpoint Selection: Monitor biomarkers (e.g., liver enzymes, creatinine) at regular intervals and perform histopathology post-trial .

What criteria should guide the selection of in silico modeling tools for predicting this compound's off-target interactions?

Level: Basic

Methodological Answer:

- Tool Validation: Prioritize algorithms (e.g., molecular docking, QSAR) validated against experimental data for similar compounds. Cross-check predictions with PharmMapper or ChEMBL databases .

- Transparency: Choose open-source platforms (e.g., AutoDock Vina) with documented scoring functions and adjustable parameters .

- Literature Precedence: Adopt tools widely cited in peer-reviewed studies on analogous alkaloids to ensure methodological credibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.